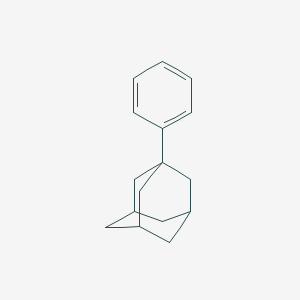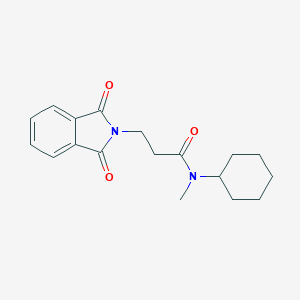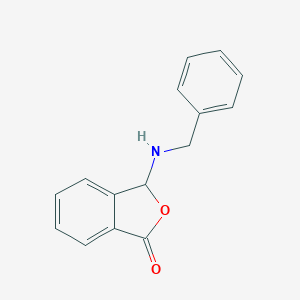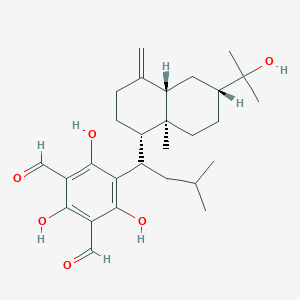![molecular formula C20H17NO3 B241866 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, also known as CPO, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of oxazine derivatives and is characterized by its unique structure, which contains a cyclopropyl ring and a chromene ring system. The synthesis of CPO has been a subject of interest for many researchers due to its potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood, but several studies have reported that 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects through various pathways. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to activate certain signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to possess several biochemical and physiological effects. In vitro studies have shown that 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits the proliferation of cancer cells and induces apoptosis through the activation of caspase-3 and caspase-9. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to protect neurons from oxidative stress and apoptosis through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its potential therapeutic applications in various diseases. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for these diseases. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its potential toxicity. Although 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess therapeutic properties, it may also exhibit toxic effects at high concentrations. Therefore, careful dosing and toxicity studies are necessary when using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments.
Zukünftige Richtungen
Several future directions for research on 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:
1. Investigation of the mechanism of action of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Development of analogs of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with improved therapeutic properties and reduced toxicity.
3. Investigation of the pharmacokinetics and pharmacodynamics of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in vivo.
4. Evaluation of the efficacy of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in animal models of various diseases.
5. Investigation of the potential interactions of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with other therapeutic agents.
Conclusion:
In conclusion, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, or 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, is a synthetic compound with potential applications in scientific research. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases. The synthesis of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is relatively easy, making it readily available for research purposes. However, careful dosing and toxicity studies are necessary when using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments. Future research on 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one should focus on investigating its mechanism of action, developing analogs with improved therapeutic properties, and evaluating its efficacy in animal models of various diseases.
Synthesemethoden
The synthesis of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several methods, including the reaction of 2-hydroxybenzaldehyde with cyclopropylamine and phenylacetic acid. This method involves the use of various reagents and solvents, such as acetic anhydride, pyridine, and methanol, to yield the final product. Other methods of synthesis have been reported, including the reaction of 2-hydroxybenzaldehyde with cyclopropylamine and phenylacetonitrile.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has shown potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have reported the use of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Eigenschaften
Produktname |
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
|---|---|
Molekularformel |
C20H17NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
9-cyclopropyl-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17NO3/c22-19-10-16(13-4-2-1-3-5-13)15-8-9-18-17(20(15)24-19)11-21(12-23-18)14-6-7-14/h1-5,8-10,14H,6-7,11-12H2 |
InChI-Schlüssel |
JQMSYRNVXWOFQX-UHFFFAOYSA-N |
SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Kanonische SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)

![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)

![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)